Similar to nicotinamide, nipecotamide can be converted into nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is an essential coenzyme involved in various cellular processes, and its levels decline with age. Some studies have investigated nipecotamide as a potential NAD+ precursor, with the aim of exploring its effects on age-related conditions []. However, further research is needed to confirm its efficacy and safety in this context.
Limited research suggests that nipecotamide might possess neuroprotective properties. Studies on animal models have shown that it may improve memory and learning, and offer protection against neurodegenerative diseases like Alzheimer's disease [, ]. However, these studies were conducted on animals, and further research, including clinical trials, is crucial to determine its potential benefits and risks in humans.
Preliminary research also suggests that nipecotamide might have applications in other areas, such as:
Nipecotamide is a chemical compound with the molecular formula C₆H₁₂N₂O and a molecular weight of approximately 128.17 g/mol. Structurally, it is characterized by a piperidine ring substituted with an amide group, specifically a 4-piperidinyl-2-carboxamide. This compound appears as a crystalline powder, typically yellow in color, and has a melting point ranging from 102°C to 113°C, depending on its purity and specific form . Nipecotamide is known for its pharmacological properties, particularly in the context of cardiovascular health.
Nipecotamide exhibits notable biological activities, primarily linked to its role as an antithrombotic agent. Research indicates that it elevates cyclic adenosine monophosphate (cAMP) levels in platelets, enhancing platelet function and preventing aggregation induced by adenosine diphosphate (ADP) . This mechanism suggests potential therapeutic applications in managing cardiovascular diseases by improving blood flow and reducing clot formation.
Several synthesis methods for nipecotamide have been documented:
These methods highlight the versatility of synthetic strategies available for producing this compound.
Nipecotamide's primary applications are in pharmacology and medicinal chemistry:
Studies have investigated the interactions of nipecotamide with various biological molecules:
Several compounds share structural or functional similarities with nipecotamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Nicotinic Acid | Carboxylic Acid | Precursor to nipecotamide; involved in metabolism. |
| Nicotinamide | Amide | Vitamin B3 derivative; essential for NAD synthesis. |
| Piperidine | Saturated Heterocycle | Basic structure of nipecotamide; used in various pharmaceuticals. |
| N-ethylpiperidine | Piperidine Derivative | Exhibits different pharmacological properties; less studied than nipecotamide. |
Nipecotamide is unique due to its specific pharmacological activity as an antithrombotic agent while retaining the structural features of piperidine derivatives. Its ability to modulate cAMP levels distinguishes it from similar compounds that may not exhibit such effects.
Nipecotamide is a heterocyclic organic compound with the molecular formula C6H12N2O [6]. The compound has a molecular weight of 128.1723 grams per mole [6]. This chemical compound is also known by several alternative names including piperidine-3-carboxamide and 3-Piperidinecarboxamide [6]. The Chemical Abstracts Service registry number for nipecotamide is 4138-26-5 [6] [7]. The IUPAC Standard International Chemical Identifier Key is BVOCPVIXARZNQN-UHFFFAOYSA-N [6].
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C6H12N2O | [6] |
| Molecular Weight | 128.1723 g/mol | [6] |
| CAS Registry Number | 4138-26-5 | [6] [7] |
| IUPAC Standard InChIKey | BVOCPVIXARZNQN-UHFFFAOYSA-N | [6] |
Nipecotamide consists of a six-membered saturated heterocyclic piperidine ring with a carboxamide functional group attached at the 3-position [6]. The molecule contains two nitrogen atoms and one oxygen atom within its framework [6]. The primary structural feature is the piperidine ring, which is a saturated six-membered ring containing one nitrogen atom [22]. The carboxamide group (-CONH2) is directly bonded to the carbon atom at position 3 of the piperidine ring [6].
The bonding pattern in nipecotamide includes both sigma and pi bonds [6]. The piperidine ring is composed entirely of single bonds, creating a fully saturated cyclic structure [22]. The carboxamide functional group contains a carbon-oxygen double bond (C=O) and a carbon-nitrogen single bond (C-N) [6]. The amide nitrogen atom possesses a lone pair of electrons, which contributes to the compound's chemical reactivity and hydrogen bonding capabilities [26].
The piperidine ring in nipecotamide adopts a chair conformation, similar to cyclohexane, which is the most stable conformation for six-membered saturated rings [22] [24]. Unlike cyclohexane, piperidine has two distinguishable chair conformations due to the presence of the nitrogen atom: one with the nitrogen-hydrogen bond in an axial position and another with it in an equatorial position [22]. The equatorial conformation is generally more stable by approximately 0.72 kilocalories per mole in the gas phase [22].
The conformational flexibility of piperidine derivatives is influenced by the hybridization state of carbon atoms adjacent to the nitrogen atom [23]. In nipecotamide, the carbon atom bearing the carboxamide group is sp3 hybridized, which favors the chair conformation of the piperidine ring [23]. The carboxamide substituent can occupy either axial or equatorial positions, with the equatorial orientation being thermodynamically preferred due to reduced steric interactions [22].
The compound exists as both R and S enantiomers due to the presence of a chiral center at the carbon atom bearing the carboxamide group [9] [10]. The (R)-enantiomer and (S)-enantiomer have been separately characterized, with molecular weights of 128.17 grams per mole for each individual enantiomer [9] [10].
Nipecotamide exhibits specific thermal properties that are characteristic of its molecular structure and intermolecular interactions [7]. The melting point of nipecotamide ranges from 103 to 106 degrees Celsius according to literature values [7] [18]. This relatively high melting point is attributed to the presence of the carboxamide functional group, which enables hydrogen bonding between molecules in the solid state [7].
The boiling point of nipecotamide is estimated to be 237.61 degrees Celsius [7] [18]. This value represents a rough estimate based on theoretical calculations and structure-property relationships [7]. The elevated boiling point reflects the compound's ability to form intermolecular hydrogen bonds through both the secondary amine nitrogen of the piperidine ring and the primary amide group [7].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 103-106°C | [7] [18] |
| Boiling Point | 237.61°C (estimate) | [7] [18] |
The solubility characteristics of nipecotamide are influenced by its molecular structure, particularly the presence of both polar and nonpolar regions within the molecule [7]. The carboxamide functional group contributes significant polarity to the compound, enabling hydrogen bonding with protic solvents [7]. The piperidine ring provides a nonpolar component that affects solubility in various solvents [7].
The compound's predicted logarithmic partition coefficient (pKa) is 16.50 ± 0.20, indicating its basic nature due to the piperidine nitrogen atom [7] [18]. This value suggests that nipecotamide will exist predominantly in its neutral form under physiological pH conditions [7]. The presence of the carboxamide group also contributes to the compound's hydrogen bonding capacity and overall polarity [7].
The density of nipecotamide has been estimated to be 1.0754 grams per cubic centimeter [7] [18]. This value represents a rough estimate based on molecular modeling and structure-property correlations [7]. The relatively low density reflects the presence of the saturated piperidine ring and the overall molecular architecture [7].
The refractive index of nipecotamide is estimated to be 1.4880 [7] [18]. This optical property provides information about the compound's polarizability and electronic structure [7]. The refractive index value is consistent with organic compounds containing nitrogen and oxygen heteroatoms [7].
| Physical Property | Value | Reference |
|---|---|---|
| Density | 1.0754 g/cm³ (estimate) | [7] [18] |
| Refractive Index | 1.4880 (estimate) | [7] [18] |
| Physical Form | Crystalline Powder | [7] [18] |
| Color | Yellow | [7] [18] |
Infrared spectroscopy provides detailed information about the functional groups present in nipecotamide [6]. The National Institute of Standards and Technology database contains infrared spectral data for nipecotamide obtained from the Coblentz Society collection [6]. The spectrum was recorded using a split mull technique on a Beckman infrared spectrometer with grating dispersion [6].
The infrared spectrum of nipecotamide exhibits characteristic absorption bands corresponding to the various functional groups within the molecule [6]. The carboxamide functional group produces distinct absorption bands in specific regions of the infrared spectrum [6]. The piperidine ring contributes additional absorption features related to carbon-hydrogen and carbon-nitrogen stretching vibrations [6].
The spectral data were collected using a resolution of 2 wavenumbers, with order changes at 670, 1200, and 2000 reciprocal centimeters [6]. The spectrum provides a fingerprint for the compound that can be used for identification and structural confirmation [6].
While specific Raman spectroscopic data for nipecotamide were not found in the comprehensive literature search, Raman spectroscopy would be expected to provide complementary information to infrared spectroscopy [13]. Raman spectroscopy is particularly useful for studying symmetric vibrational modes and can provide additional structural information about the piperidine ring system [13]. The technique would be valuable for examining the conformational characteristics of the six-membered ring and the carboxamide substituent [13].
Nuclear magnetic resonance spectroscopy is a powerful technique for structural characterization of nipecotamide [15]. The compound contains multiple carbon and hydrogen environments that would produce distinct signals in both proton and carbon-13 nuclear magnetic resonance spectra [15]. The piperidine ring carbons would appear in the aliphatic region, while the carboxamide carbon would be observed in the carbonyl region [15].
Proton nuclear magnetic resonance spectroscopy would reveal the characteristic splitting patterns of the piperidine ring protons and the amide protons [15]. The chemical shifts and coupling constants would provide detailed information about the molecular structure and conformation [15]. Related piperidine-3-carboxamide derivatives have been studied using nuclear magnetic resonance techniques, providing insight into the spectroscopic behavior of this structural class [11] [15].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for nipecotamide [15]. The molecular ion peak would appear at mass-to-charge ratio 128, corresponding to the molecular weight of the compound [6]. Fragmentation patterns would be expected to involve loss of the carboxamide group and fragmentation of the piperidine ring [15].
Related studies on piperidine-3-carboxamide derivatives have demonstrated characteristic fragmentation patterns that can be used for structural identification [15]. The mass spectral behavior of nipecotamide would be expected to follow similar fragmentation pathways, with characteristic losses corresponding to the functional groups present in the molecule [15].
Irritant